![molecular formula C7H9FN2O B1418160 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one CAS No. 240414-09-9](/img/structure/B1418160.png)
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Overview
Description
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (FMEP) is an organic compound that is a member of the pyrimidine family. It is a fluorinated derivative of pyrimidine, which is a heterocyclic aromatic organic compound. FMEP has been studied extensively for its various uses in scientific research, such as its biochemical and physiological effects, its synthesis method, and its application in lab experiments.
Scientific Research Applications
Comprehensive Analysis of “6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one”
The compound “6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one” has several potential applications in scientific research. Below is a detailed analysis of unique applications across different fields:
Oncology: Enhancing Chemotherapeutic Efficacy: In the field of oncology, this compound may be utilized to improve the therapeutic benefit of chemotherapeutic agents. It can be part of combinatorial methods to enhance the efficacy of drugs like bisantrene, which are used in the treatment of malignancies . By acting as an analog or derivative, it could potentially reduce side effects and increase the effectiveness of cancer treatments.
Mechanism of Action
Target of Action
The primary target of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is the human 11-β-hydroxysteroid dehydrogenase type 1 enzyme (11βHSD1) . This enzyme plays a crucial role in the regulation of the occupancy and activation of steroid hormone receptors by converting steroid hormones into their inactive metabolites .
Mode of Action
The compound acts as an inhibitor of the 11βHSD1 enzyme . By binding to this enzyme, it prevents the conversion of active glucocorticoids into their inert forms, thereby influencing the action of these hormones .
Biochemical Pathways
The inhibition of 11βHSD1 affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By inhibiting 11βHSD1, the compound can potentially ameliorate disorders associated with excessive glucocorticoid action, such as diabetes, obesity, and age-related cognitive dysfunction .
Result of Action
The inhibition of 11βHSD1 by 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one can lead to a decrease in the conversion of active glucocorticoids to their inert forms . This could potentially result in a reduction of glucocorticoid action, which may be beneficial in the treatment of disorders such as diabetes, obesity, and age-related cognitive dysfunction .
properties
IUPAC Name |
4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-7(2,8)5-3-6(11)10-4-9-5/h3-4H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZBYKWRWBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)NC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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